3,5-Dibromopicolinaldehyde
Overview
Description
3,5-Dibromopicolinaldehyde is a chemical compound with the molecular formula C₆H₃Br₂NO and a molecular weight of 264.9 g/mol . It is a derivative of picolinaldehyde, where two bromine atoms are substituted at the 3rd and 5th positions of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 3,5-Dibromopicolinaldehyde is the Thyroid hormone receptor beta . This receptor plays a crucial role in controlling the body’s metabolic rate, heart and digestive functions, muscle control, brain development, and bone maintenance.
Mode of Action
It is known that drugs generally work by binding to a receptor, which is a cellular component that the drugs interact with to produce a cellular action . The interaction between this compound and its target could lead to changes in the function of the Thyroid hormone receptor beta, thereby affecting the processes it controls.
Biochemical Pathways
A study has reported a new oxidative decarboxylation pathway for a similar compound, 3,5-dibromo-4-hydroxybenzoate . This pathway involves the oxidative decarboxylation of the compound to 2,6-dibromohydroquinone, which is then ring cleaved to 2-bromomaleylacetate, and finally transformed to β-ketoadipate .
Biochemical Analysis
Biochemical Properties
3,5-Dibromopicolinaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules, facilitating reactions that are crucial for biochemical processes. The compound’s interactions with specific enzymes and proteins can lead to the formation of intermediate products that are essential for further biochemical reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and thereby influencing biochemical pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its effects may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, affecting the overall metabolic state of the cell. Its interactions with specific enzymes play a crucial role in its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell is crucial for its role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromopicolinaldehyde can be synthesized through the bromination of picolinaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromopicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
3,5-Dibromosalicylaldehyde: Similar structure but with a hydroxyl group instead of a pyridine ring.
3,5-Dibromo-2-hydroxybenzaldehyde: Another brominated aldehyde with a hydroxyl group.
Uniqueness: 3,5-Dibromopicolinaldehyde is unique due to its pyridine ring structure, which imparts different chemical properties compared to similar compounds with benzene rings. This uniqueness makes it valuable in specific chemical reactions and applications where the pyridine ring is advantageous.
Properties
IUPAC Name |
3,5-dibromopyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUPZMVLRIILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602771 | |
Record name | 3,5-Dibromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898559-25-6 | |
Record name | 3,5-Dibromo-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898559-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromopyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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